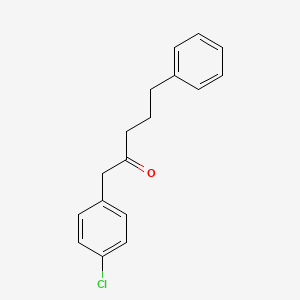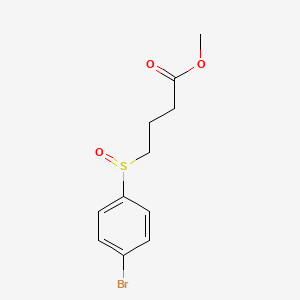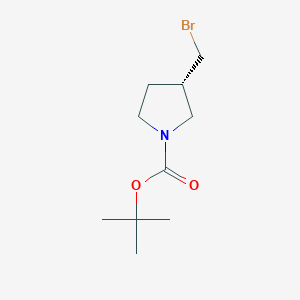
(S)-1-Boc-3-(Bromomethyl)pyrrolidine
Descripción general
Descripción
“(S)-1-Boc-3-(Bromomethyl)pyrrolidine” is a chemical compound with the molecular weight of 264.16 . It is also known as "3(S)-BROMOMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER" .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the use of cyclic or acyclic precursors . For instance, one of the starting points for the synthesis of certain derivatives was (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle . It is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used .Aplicaciones Científicas De Investigación
Synthesis Methods
- Iron Catalyzed Cross-Coupling and Ring Closing Metathesis : N-Boc protected pyrrolidines, including compounds similar to (S)-1-Boc-3-(Bromomethyl)pyrrolidine, have been synthesized using iron-catalyzed cross-coupling followed by ring closing metathesis (Østergaard et al., 2002).
- Palladium-Catalyzed α-Arylation : The enantioselective α-arylation of N-Boc pyrrolidine, closely related to (S)-1-Boc-3-(Bromomethyl)pyrrolidine, has been achieved using palladium catalysis (Barker et al., 2011).
Ring Contraction and Transformation
- Ring Contraction of Piperidines to Pyrrolidines : A study shows the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, demonstrating a process related to the transformation of (S)-1-Boc-3-(Bromomethyl)pyrrolidine (Tehrani et al., 2000).
- Reduction and Transformation into Piperidin-3-ones : The reduction of 5-(bromomethyl)-1-pyrrolinium bromides to 2-(bromomethyl)pyrrolidines and their subsequent transformation into piperidin-3-ones offers insights into chemical transformations relevant to (S)-1-Boc-3-(Bromomethyl)pyrrolidine (D’hooghe et al., 2008).
Alkaloid Syntheses
- Copper-Mediated Organolithium Reagents in Alkaloid Syntheses : Research involving scalemic 2-pyrrolidinylcuprates, which may be derived from compounds like (S)-1-Boc-3-(Bromomethyl)pyrrolidine, has been conducted for the synthesis of various alkaloids (Dieter et al., 2005).
Chiral Synthesis and Asymmetric Deprotonation
- Asymmetric Synthesis of 2-Aryl-Boc-Pyrrolidines : Highly enantioselective synthesis methods for compounds like (S)-1-Boc-3-(Bromomethyl)pyrrolidine have been developed, highlighting the importance of chiral synthesis in this field (Wu et al., 1996).
Enantioselective Processes and Synthetic Applications
- Enantioselective Deprotonation and Synthesis : Studies on the enantioselective deprotonation of N-Boc-piperidine and its implications for the synthesis of related compounds, including (S)-1-Boc-3-(Bromomethyl)pyrrolidine, offer valuable insights (Bailey et al., 2002).
- Partial Reduction of Pyrroles and Natural Product Synthesis : Research on the partial reduction of N-Boc pyrroles, related to the chemical structure of (S)-1-Boc-3-(Bromomethyl)pyrrolidine, provides insights into routes for natural product synthesis (Donohoe & Thomas, 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNGQGISAMHLST-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679930 | |
| Record name | tert-Butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-3-(Bromomethyl)pyrrolidine | |
CAS RN |
1067230-64-1 | |
| Record name | tert-Butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



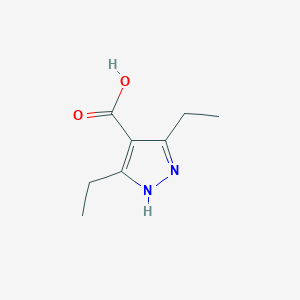
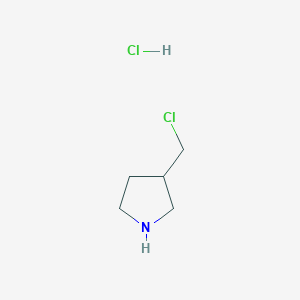
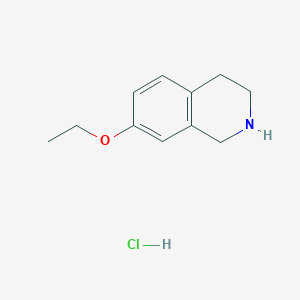
![[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1487601.png)
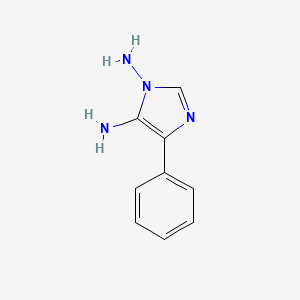
![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1487603.png)
![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487604.png)
![N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B1487606.png)

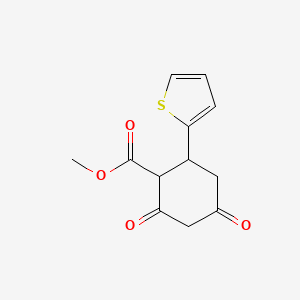
amine](/img/structure/B1487612.png)
![4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1487613.png)
